![molecular formula C11H21NO B3032293 [4-(Cyclobutylmethyl)oxan-4-yl]methanamine CAS No. 1385696-46-7](/img/structure/B3032293.png)
[4-(Cyclobutylmethyl)oxan-4-yl]methanamine
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that often include cyclization reactions, which could be relevant for the synthesis of “[4-(Cyclobutylmethyl)oxan-4-yl]methanamine”. For instance, the synthesis of 4-hydroxymethyl-2,4-methanoproline was achieved through intramolecular recyclization reactions of cyclobutane derivatives . This suggests that similar cyclization strategies might be employed in the synthesis of the cyclobutylmethyl moiety in “[4-(Cyclobutylmethyl)oxan-4-yl]methanamine”.
Molecular Structure Analysis
The molecular structure of compounds closely related to “[4-(Cyclobutylmethyl)oxan-4-yl]methanamine” indicates a preference for cyclic and aromatic moieties, which are common in medicinal chemistry due to their stability and potential for interaction with biological targets . The presence of a cyclobutyl group in the compound of interest suggests a conformationally restricted structure that could influence its binding properties.
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specific to “[4-(Cyclobutylmethyl)oxan-4-yl]methanamine”, but they do describe reactions such as aryloxyethyl derivative formation , bromination , and polyphosphoric acid condensation . These reactions are indicative of the types of chemical manipulations that might be applied to the synthesis or modification of the compound .
Physical and Chemical Properties Analysis
While the physical and chemical properties of “[4-(Cyclobutylmethyl)oxan-4-yl]methanamine” are not directly reported, the papers do provide information on related compounds. For example, compound 17 in paper exhibited high solubility, metabolic stability, and favorable penetration properties, which are desirable attributes for drug candidates. These properties, along with the high selectivity and robust activity demonstrated in biological assays, suggest that “[4-(Cyclobutylmethyl)oxan-4-yl]methanamine” may also possess drug-like properties if it shares structural similarities with the compounds studied.
科学的研究の応用
Cytochrome P450 Inhibitors
The compound [4-(Cyclobutylmethyl)oxan-4-yl]methanamine may have relevance in the study of Cytochrome P450 (CYP) enzymes due to its structural characteristics. Cytochrome P450 enzymes are critical for drug metabolism, and understanding the interaction between various compounds and these enzymes is vital for predicting drug-drug interactions (DDIs). Specific inhibitors are used to understand the involvement of various CYP isoforms in drug metabolism. In a study reviewing the potency and selectivity of chemical inhibitors of major human hepatic CYP isoforms, it was highlighted that these inhibitors play a crucial role in deciphering the involvement of specific CYP isoforms. Although [4-(Cyclobutylmethyl)oxan-4-yl]methanamine itself was not directly studied, compounds with similar structures may serve as chemical inhibitors to provide insights into the metabolism of drugs by CYP enzymes (Khojasteh et al., 2011).
Neurochemistry and Neurotoxicity Studies
In neurochemistry, studies often focus on substances that can interact with the central nervous system, affecting neurotransmitter functions and potentially leading to neurotoxic effects. [4-(Cyclobutylmethyl)oxan-4-yl]methanamine, due to its structural properties, might be relevant in studies investigating the mechanisms of action of compounds on neurotransmitter systems, specifically the dopaminergic and serotonergic systems. Research on related compounds like MDMA has provided insights into neurochemical effects and neurotoxicity, highlighting the importance of understanding the acute and long-term consequences of such compounds on brain chemistry (Mckenna & Peroutka, 1990).
Psychoactive Substance Research
Compounds structurally similar to [4-(Cyclobutylmethyl)oxan-4-yl]methanamine may be relevant in the research of novel psychoactive substances (NPS), which are a growing concern due to their psychoactive effects and potential for abuse. Studies focusing on the pharmacology, prevalence, and pattern of use of NPS, as well as their metabolism and potential health risks, are critical. Such research helps in understanding the impact of these substances on public health and aids in the development of appropriate regulatory and educational strategies (Zawilska, 2014).
Industrial Applications and Toxicity Studies
In industrial contexts, understanding the toxicity and potential applications of compounds is essential for ensuring public safety and environmental protection. [4-(Cyclobutylmethyl)oxan-4-yl]methanamine and structurally related compounds might be studied for their industrial applications, toxicity levels, and potential as industrial solvents or in other commercial products. Reviews of experimental data and computational predictions related to the toxicity of such compounds are crucial for assessing their impact on human health and the environment (Paustenbach et al., 2015).
Safety and Hazards
In case of inhalation, skin contact, or eye contact with [4-(Cyclobutylmethyl)oxan-4-yl]methanamine, it is advised to remove the person to fresh air, rinse skin with water, and rinse eyes cautiously with water for several minutes . If swallowed, rinse mouth and seek medical attention if feeling unwell . It is also advised to keep the substance away from heat, sparks, open flames, and hot surfaces .
将来の方向性
特性
IUPAC Name |
[4-(cyclobutylmethyl)oxan-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c12-9-11(4-6-13-7-5-11)8-10-2-1-3-10/h10H,1-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFJSLWKIYECAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2(CCOCC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501205212 | |
| Record name | 2H-Pyran-4-methanamine, 4-(cyclobutylmethyl)tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Cyclobutylmethyl)oxan-4-yl]methanamine | |
CAS RN |
1385696-46-7 | |
| Record name | 2H-Pyran-4-methanamine, 4-(cyclobutylmethyl)tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-methanamine, 4-(cyclobutylmethyl)tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



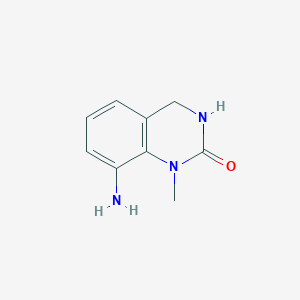
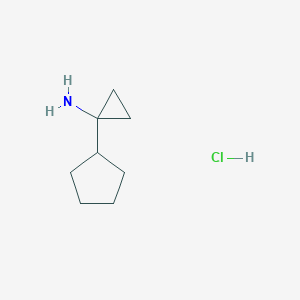
![2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3032217.png)

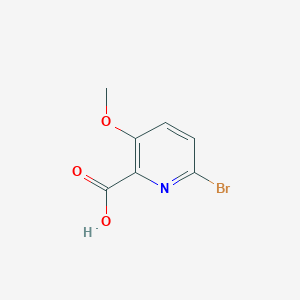
![6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B3032221.png)
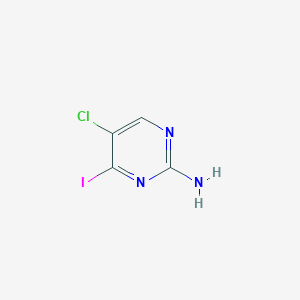
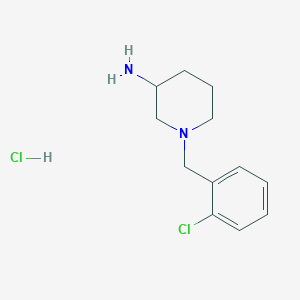
![3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3032224.png)
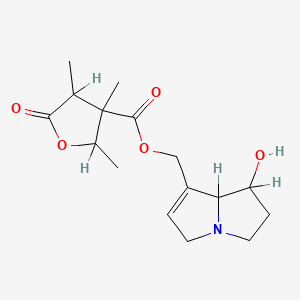
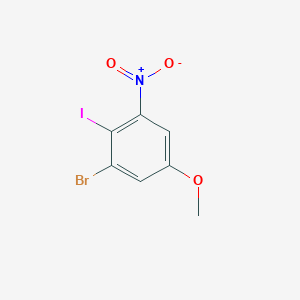
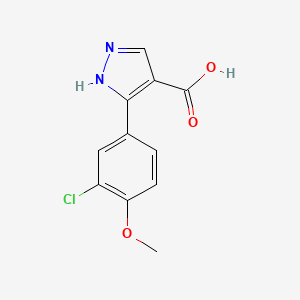
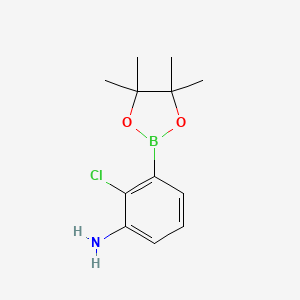
![4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B3032232.png)